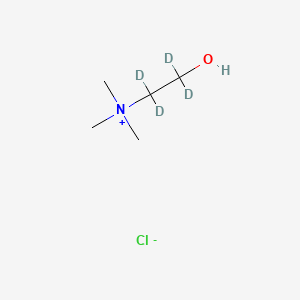

Choline-1,1,2,2-D4 chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Choline-1,1,2,2-D4 chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 143.647. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Choline-1,1,2,2-D4 chloride, a stable isotope-labeled form of choline, primarily targets choline transporters and choline metabolizing enzymes . Choline is a basic constituent of lecithin found in many plants and animal organs . It is important as a precursor of acetylcholine, a key neurotransmitter, and plays a crucial role in various metabolic processes and lipid metabolism .

Mode of Action

This compound interacts with its targets by being absorbed and metabolized in the body . It is used as a tracer to study the behavior and metabolic pathways of biomolecules . As a stable isotope-labeled compound, it can be tracked through metabolic, uptake, and transport processes .

Biochemical Pathways

This compound is involved in the choline metabolic pathway . It is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .

Pharmacokinetics

Studies on choline, the parent compound, suggest that it follows a circadian rhythm in the body . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar to those of choline .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in cell membrane synthesis and neurotransmitter production . It contributes to the structural integrity of cell membranes and the production of acetylcholine, a key neurotransmitter .

生化分析

Biochemical Properties

Choline-1,1,2,2-D4 Chloride plays a significant role in biochemical reactions. It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a major source of methyl groups in the diet, which are important for various cellular methylation reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role during fetal development in influencing neural tube development as well as stem cell proliferation and apoptosis, which affect brain structure and lifelong function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .

生物活性

Choline-1,1,2,2-D4 chloride is a stable isotope-labeled form of choline chloride, an essential nutrient that plays critical roles in various biological processes. This article discusses the biological activity of this compound, focusing on its metabolic functions, neurodevelopmental significance, and potential therapeutic applications.

- Molecular Formula : C5D4H10ClNO

- Molecular Weight : 143.6484 g/mol

- CAS Number : 285979-70-6

- Purity : >95% (HPLC)

Metabolic Functions

Choline is a precursor for several important biomolecules:

- Acetylcholine : A neurotransmitter critical for muscle control and memory.

- Phospholipids : Essential components of cell membranes.

- Betaine : Involved in methylation processes.

Choline's metabolism is crucial for maintaining cellular integrity and function. It impacts lipid transport and metabolism, influencing cholesterol levels and overall metabolic health .

Neurodevelopmental Significance

Research indicates that adequate choline intake during critical periods of development can significantly influence brain health. Key findings include:

- Neurogenesis : Choline is vital for the proliferation and differentiation of neural progenitor cells in the fetal brain. Studies have shown that maternal choline supplementation enhances cognitive function in offspring .

- Protection Against Insults : Choline supplementation may protect against neural damage from teratogenic factors such as alcohol exposure during pregnancy .

Table 1: Effects of Choline Supplementation on Neurodevelopment

| Study Type | Findings |

|---|---|

| Animal Studies | Increased hippocampal neurogenesis; improved memory function |

| Human Studies | Correlation between maternal choline intake and cognitive outcomes in children |

Case Studies

A systematic review analyzed multiple studies on choline's impact on brain development. It included 38 animal studies and 16 human studies, revealing significant benefits associated with choline supplementation during the first 1000 days of life .

Example Case Study

In a controlled trial involving pregnant women, those who supplemented their diet with choline showed improved cognitive outcomes in their children at age five compared to those who did not supplement. This underscores the role of choline in early brain development.

Toxicity and Safety Profile

This compound exhibits a low toxicity profile:

属性

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。